tert-Butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate
CAS No.: 1420876-95-4
Cat. No.: VC7739681
Molecular Formula: C13H26N2O2
Molecular Weight: 242.363
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420876-95-4 |
|---|---|
| Molecular Formula | C13H26N2O2 |
| Molecular Weight | 242.363 |
| IUPAC Name | tert-butyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-7-13(4,8-10-15)14(5)6/h7-10H2,1-6H3 |
| Standard InChI Key | MRTLWLJLRCXHQP-UHFFFAOYSA-N |
| SMILES | CC1(CCN(CC1)C(=O)OC(C)(C)C)N(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a six-membered piperidine ring with three substituents:
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A tert-butoxycarbonyl (Boc) group at the 1-position, providing steric protection and influencing solubility.
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A dimethylamino (-N(CH₃)₂) group and a methyl (-CH₃) group at the 4-position, introducing steric bulk and basicity.
The molecular formula is inferred as C₁₃H₂₆N₂O₂, with a molecular weight of 242.36 g/mol.
Physicochemical Characteristics
Based on analogs like tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate (CAS 236406-33-0) , key properties include:
| Property | Value |
|---|---|
| Density | 1.0–1.1 g/cm³ |
| Boiling Point | 320–330°C (estimated) |
| LogP (Partition Coefficient) | ~1.6 (similar to ) |
| Solubility | Moderate in organic solvents |
The Boc group enhances lipid solubility, while the dimethylamino group increases polarity, balancing hydrophilicity .
Synthesis and Optimization
General Synthetic Routes
The compound is synthesized through sequential functionalization of the piperidine ring:
Step 1: Boc Protection
Piperidine reacts with di-tert-butyl dicarbonate under basic conditions (e.g., NaOH/THF) to form tert-butyl piperidine-1-carboxylate .
Industrial-Scale Production
Industrial methods employ continuous-flow reactors to enhance yield and purity. Key parameters include:
Applications in Organic Synthesis
Role in Radical Cascade Reactions
Copper-catalyzed radical cyclization, as demonstrated in tert-butyl 4-iodopiperidine-1-carboxylate derivatives , highlights the utility of Boc-protected piperidines in constructing complex heterocycles. For example:
The dimethylamino group in the target compound could similarly stabilize radicals or act as a directing group.
Pharmaceutical Intermediates
Piperidine derivatives are pivotal in drug discovery. For instance:
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Anticancer Agents: Analogs like tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate show activity against glioblastoma cells by modulating mitotic pathways.
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Neurological Drugs: The dimethylamino group enhances blood-brain barrier permeability, making such compounds candidates for CNS-targeted therapies.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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δ 1.44 (s, 9H, Boc CH₃).
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δ 2.24 (s, 6H, N(CH₃)₂).
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δ 1.32 (s, 3H, 4-CH₃).
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¹³C NMR:
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δ 79.3 (Boc quaternary C).
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δ 45.8 (N(CH₃)₂).
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Mass Spectrometry
Future Directions
Research Opportunities
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Mechanistic Studies: Elucidate the role of the dimethylamino group in radical stabilization.
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Drug Discovery: Screen for activity against neurodegenerative diseases.
Process Optimization
Develop enantioselective syntheses using chiral catalysts for pharmaceutical applications.
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